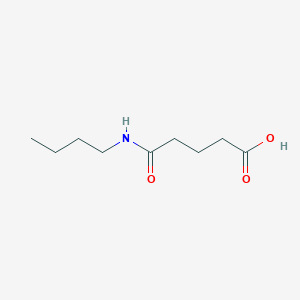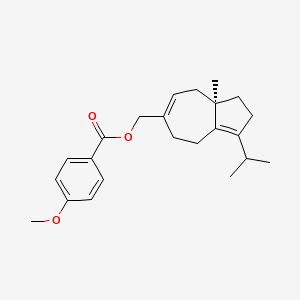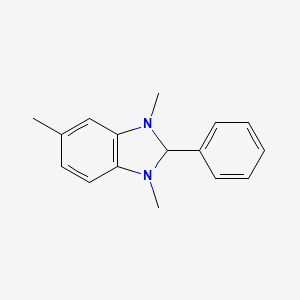
1,3,5-Trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-2-phenyl-2H-benzimidazole: is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole consists of a benzimidazole core with three methyl groups and a phenyl group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-trimethyl-2-phenyl-2H-benzimidazole can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the benzimidazole ring
Industrial Production Methods
In an industrial setting, the production of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-trimethyl-2-phenyl-2H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: N-oxides of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-2-phenyl-2H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dimethyl-2-phenyl-2H-benzimidazole
- 1,2,3-trimethyl-2H-benzimidazole
- 2-phenylbenzimidazole
Uniqueness
1,3,5-trimethyl-2-phenyl-2H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a phenyl group can affect its solubility, stability, and interaction with other molecules, making it distinct from other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
105282-68-6 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-phenyl-2H-benzimidazole |
InChI |
InChI=1S/C16H18N2/c1-12-9-10-14-15(11-12)18(3)16(17(14)2)13-7-5-4-6-8-13/h4-11,16H,1-3H3 |
InChI-Schlüssel |
KMPQFVKYOGQWQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(N2C)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





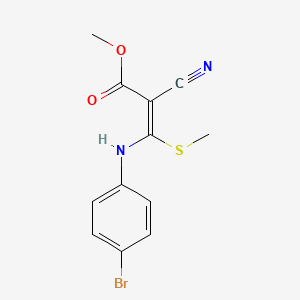
![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)


![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
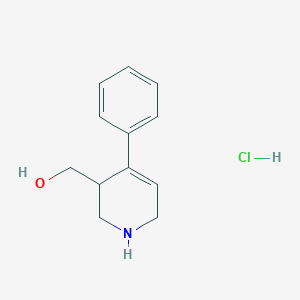
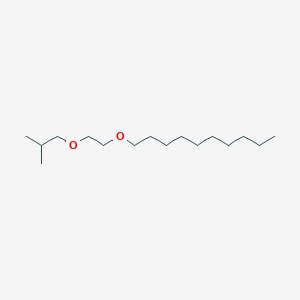
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
